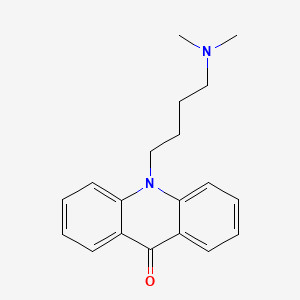
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butyl)acridin-9(10H)-one typically involves the reaction of acridone with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridines.
Scientific Research Applications
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include topoisomerase enzymes, which are crucial for DNA unwinding and replication. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Used in various chemical syntheses.
9-Aminoacridine: Investigated for its antimicrobial properties.
Uniqueness
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one stands out due to its specific structural modification, which enhances its ability to intercalate into DNA and its potential applications in medicinal chemistry. Its dimethylamino group provides additional sites for chemical modification, making it a versatile compound for further research and development.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-[4-(dimethylamino)butyl]acridin-9-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)13-7-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI Key |
BOBLGPNSQYBMLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















